molecular formula C20H26N6O2 B12487135 2-(4-Benzylpiperidin-1-yl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine

2-(4-Benzylpiperidin-1-yl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine

Cat. No.: B12487135
M. Wt: 382.5 g/mol
InChI Key: DYAXIUYSZUQIPW-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperidin-1-yl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the nitro group, and finally, the attachment of the piperidine and pyrrolidine moieties. Common reagents used in these reactions include nitrating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidin-1-yl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperidine and pyrrolidine groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield the corresponding amine, while substitution reactions could introduce a variety of functional groups depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.

    Piperidines: Compounds containing a piperidine ring, similar to the piperidine moiety in the target compound.

    Pyrimidines: Compounds containing a pyrimidine ring, similar to the core structure of the target compound.

Uniqueness

2-(4-Benzylpiperidin-1-yl)-5-nitro-6-(pyrrolidin-1-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C20H26N6O2

Molecular Weight

382.5 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-5-nitro-6-pyrrolidin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C20H26N6O2/c21-18-17(26(27)28)19(24-10-4-5-11-24)23-20(22-18)25-12-8-16(9-13-25)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H2,21,22,23)

InChI Key

DYAXIUYSZUQIPW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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